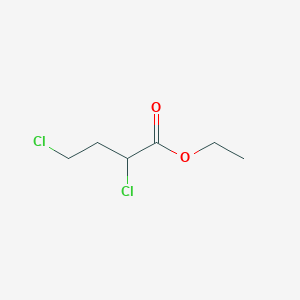

Ethyl 2,4-dichlorobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

77100-87-9 |

|---|---|

Molecular Formula |

C6H10Cl2O2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

ethyl 2,4-dichlorobutanoate |

InChI |

InChI=1S/C6H10Cl2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3 |

InChI Key |

VCZDPMGQJBHJQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,4 Dichlorobutanoate and Its Analogs

Direct Synthetic Routes to Ethyl 2,4-dichlorobutanoate

Direct methods for the synthesis of this compound, while not extensively documented in the literature for this specific molecule, can be proposed based on established synthetic transformations. These routes would typically involve the construction of the C4 carbon skeleton with simultaneous or sequential introduction of the chlorine atoms at the C2 and C4 positions.

The use of dichloromethane (B109758) as a C1 source in conjunction with phosphorus-based reagents offers a plausible, albeit challenging, route to vicinally dichlorinated compounds. A potential strategy could involve a variation of the Wittig or Horner-Wadsworth-Emmons reaction.

The Wittig reaction, discovered by Georg Wittig, utilizes phosphorus ylides to convert aldehydes or ketones into alkenes. edubirdie.com In a hypothetical application for this synthesis, a phosphorus ylide derived from dichloromethane could be reacted with a suitable C3 carbonyl compound, such as ethyl pyruvate. However, the generation of a stable ylide from dichloromethane is not straightforward.

A more viable approach might be the Horner-Wadsworth-Emmons reaction. This reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. The synthesis could be envisioned to start with the preparation of a dichloromethylphosphonate ester. This reagent could then be deprotonated with a strong base to form the corresponding carbanion, which would subsequently react with a C3 aldehyde-ester, like ethyl glyoxylate, to form an α,β-unsaturated ester. A subsequent reduction and chlorination step would be necessary to yield the final product. Dichloromethane is often used as a solvent in Wittig-type reactions. edubirdie.comreddit.com

| Reagent Type | Proposed C3 Substrate | Key Challenge |

| Phosphorus Ylide (Wittig) | Ethyl pyruvate | Stability of dichloromethylide |

| Phosphonate Carbanion (HWE) | Ethyl glyoxylate | Multi-step process required post-olefination |

This table outlines hypothetical pathways as direct synthesis of this compound via this method is not prominently documented.

Synthesizing this compound from other halogenated precursors is a more conventional approach. A logical starting material would be an unsaturated ester, such as ethyl crotonate (ethyl but-2-enoate) or ethyl vinylacetate (ethyl but-3-enoate). The carbon-carbon double bond in these precursors can undergo dichlorination.

The direct addition of chlorine gas (Cl₂) to an alkene is a classic method for producing vicinal dichlorides. thieme-connect.de However, this method can lack selectivity and uses hazardous gaseous chlorine. Modern alternatives offer safer and more controlled dichlorination of alkenes. For instance, a combination of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and a Lewis acid like zinc chloride (ZnCl₂) can efficiently dichlorinate a variety of electron-rich and electron-deficient alkenes. researchgate.net This method is presented as a safer alternative to using chlorine gas. researchgate.net Another approach involves the use of ammonium (B1175870) chloride and Oxone to generate the chlorinating species in situ. organic-chemistry.org

The reaction of an allylic alcohol with a chlorinating agent can also be considered. For instance, the dichlorination of chiral secondary Z-allylic alcohols has been achieved with high diastereoselectivity using a triphenylphosphine/N-chlorosuccinimide (PPh₃/NCS) system, which proceeds through an epoxide intermediate. nih.gov

| Precursor | Reagent | Reaction Type |

| Ethyl crotonate | Cl₂ | Ionic Addition |

| Ethyl crotonate | DCDMH / ZnCl₂ | Electrophilic Addition researchgate.net |

| Ethyl but-3-enoate | NH₄Cl / Oxone | Electrophilic Addition organic-chemistry.org |

| Allylic alcohol precursor | PPh₃ / NCS | Epoxide opening nih.gov |

This table summarizes potential dichlorination strategies for unsaturated ester precursors.

Synthesis via Radical-Chain Deboronative Processes

Radical-chain reactions involving organoboron compounds have emerged as powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of dichlorinated butanoates can be achieved through these modern techniques.

Alkylboronic esters, particularly pinacol (B44631) esters, are stable and readily available compounds that can serve as precursors to alkyl radicals. amazonaws.com While B-alkylcatecholboranes are known to be effective radical precursors, their air-sensitivity can be problematic. nih.govunibe.ch A more convenient approach involves the in situ conversion of bench-stable pinacol alkylboronic esters into more reactive catechol alkylboronic esters through a transesterification process. unibe.ch This strategy has been successfully applied to a variety of radical chain processes. amazonaws.com

For the synthesis of a dichlorinated butanoate, a suitable precursor would be an alkylboronic ester containing the required carbon skeleton. For example, the synthesis of ethyl 4,4-dichlorobutanoate has been reported starting from a corresponding boronic ester precursor. amazonaws.comunibe.ch This suggests that a similar strategy could be employed for this compound, provided the appropriate α-chloro substituted boronic ester can be prepared.

The deboronative radical chain process is initiated by the conversion of the pinacol boronic ester to a more reactive species, such as a catechol boronic ester, via transesterification. amazonaws.com This intermediate can then undergo a nucleohomolytic substitution at the boron atom to generate a carbon-centered radical.

The general mechanism involves the following key steps:

Initiation: A radical initiator generates a radical species.

Transesterification: The starting pinacol alkylboronic ester reacts with a catecholborane derivative to form an alkylboronic catechol ester.

Radical Generation: The alkylboronic catechol ester reacts with a radical species, leading to a nucleohomolytic substitution at the boron center and the formation of the desired alkyl radical.

Propagation: The generated alkyl radical participates in the desired bond-forming reaction (e.g., halogenation). A radical chain carrier is regenerated, which continues the cycle.

Termination: Two radical species combine to terminate the chain reaction.

This methodology allows for the conversion of pinacol boronic esters into a range of functionalized products, including chlorides, bromides, iodides, and thioethers. amazonaws.com

Synthesis of Related Dichlorinated Butyric Acid Esters

The synthesis of isomers and analogs of this compound provides valuable context and alternative functionalized scaffolds. A notable example is the synthesis of ethyl 4,4-dichlorobutanoate.

This compound has been successfully synthesized via a deboronative radical chain process. unibe.ch The experimental procedure involved the reaction of a pinacol boronic ester precursor, which was converted in situ to a more reactive boronate species, followed by a radical dichlorination step. The reaction yielded ethyl 4,4-dichlorobutanoate as a colorless oil in a 43% yield. amazonaws.com

Another related class of compounds is the ethyl 2,4-dioxo-4-arylbutanoates. The synthesis of these compounds can involve a dichlorinated intermediate. For example, one proposed synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate involves the nucleophilic substitution of pyridin-4-yl lithium with ethyl 2,4-dichlorobutyrate to form a dichloro precursor, which is then oxidized. This highlights the role of this compound as a potential intermediate in the synthesis of other complex molecules.

| Compound | Synthetic Method | Precursor | Yield | Reference |

| Ethyl 4,4-dichlorobutanoate | Radical-chain deboronation | Alkylboronic pinacol ester | 43% | amazonaws.comunibe.ch |

| Ethyl 2,4-dichloro-4-(pyridin-4-yl)butyrate | Nucleophilic Substitution | This compound | - | (Proposed) |

This table presents documented and proposed syntheses of related dichlorinated butyric acid esters.

Strategies for Ethyl 2,2-dichloroacetate Synthesis as an Intermediate

Ethyl 2,2-dichloroacetate serves as a versatile intermediate in organic synthesis. Traditional methods for its synthesis include the esterification of dichloroacetic acid. orgsyn.org One common approach involves the reaction of dichloroacetic acid with ethanol (B145695) in the presence of an acid catalyst. orgsyn.org Another method is the reaction of dichloroacetyl chloride with 9-fluorenylmethanol to produce fluorenylmethyl dichloroacetate, which is then hydrolyzed to yield the dichloroacetate. google.comgoogle.com This latter method is reported to be simple with controllable product quality, making it suitable for industrial production. google.com

Alternative strategies focus on improving yield and minimizing side reactions. For instance, ethyl diethoxyacetate can be prepared from dichloroacetic acid and sodium ethoxide, followed by esterification. orgsyn.org It has been noted that esterifying dichloroacetic acid first and then treating it with sodium ethoxide can lead to poorer yields. orgsyn.org

A Michael-initiated ring closure reaction of terminal electron-deficient olefins with ethyl 2,2-dichloroacetate under mild basic conditions has been developed to synthesize ethyl α-chlorocyclopropanecarboxylates. researchgate.net This highlights the utility of ethyl 2,2-dichloroacetate as a precursor to other functionalized molecules. researchgate.net

Routes to Ethyl 2,3-dichlorobutyrate

The synthesis of ethyl 2,3-dichlorobutyrate is often achieved through the chlorination of ethyl crotonate. In a typical procedure, chlorine gas is passed through a solution of ethyl crotonate in a solvent like carbon tetrachloride. nih.gov The resulting product is primarily ethyl 2,3-dichlorobutyrate. nih.gov This intermediate can then be used in subsequent reactions, such as dehydrochlorination to form ethyl 2-chlorocrotonate. nih.gov

Another approach involves the chlorination of ethyl 2-methyl-3-butenoate. By treating this starting material with chlorine at low temperatures, ethyl 2-methyl-3,4-dichlorobutyrate can be obtained. google.com

The following table summarizes a synthetic route to ethyl 2,3-dibromobutyrate, a halogenated analog of ethyl 2,3-dichlorobutyrate.

Table 1: Synthesis of Ethyl 2,3-dibromobutyrate

| Reactant 1 | Reactant 2 | Solvent | Product |

| Ethyl crotonate | Bromine | Dichloromethane | Ethyl 2,3-dibromobutyrate |

This table is based on a procedure for the synthesis of ethyl 2,3-dibromobutyrate, which is analogous to the synthesis of ethyl 2,3-dichlorobutyrate. beilstein-journals.org

Preparation of Dichloro Precursors for Substituted Butanoates

The preparation of dichloro precursors is a key step in the synthesis of various substituted butanoates. For example, in the synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a dichloro precursor, ethyl 2,4-dichloro-4-(pyridin-4-yl)butyrate, is first synthesized. This is achieved through the nucleophilic substitution of pyridin-4-yl lithium with this compound.

In a different synthetic sequence, methyl 3,3-dichlorobutanoate was identified as a significant product in the chlorination of methyl acetoacetate. tandfonline.com This dichloro ester can be converted to methyl 3-chlorobutenoates through dehydrochlorination using a base like triethylamine. tandfonline.com This demonstrates a pathway to unsaturated chloroesters from a dichloro precursor. tandfonline.com

The synthesis of N-(4-acetyl-2,6-dichlorophenyl)acetamide serves as a precursor for other biologically active molecules. mdpi.com This is achieved by reacting 1-(4-amino-3,5-dichlorophenyl)ethan-1-one with acetyl chloride in the presence of triethylamine. mdpi.com

Stereoselective Synthesis Approaches

Controlling the stereochemistry during the synthesis of dichlorobutanoates is crucial for producing specific enantiomers or diastereomers, which can have distinct biological activities.

Enantioselective and Diastereoselective Control in Dichlorination

Significant progress has been made in the enantioselective dichlorination of alkenes. A titanium-based catalytic system has been developed for the enantioselective dichlorination of simple allylic alcohols, providing access to key dichloroalcohol building blocks. nih.gov More recently, an organocatalytic method for the enantioselective dichlorination of unfunctionalized alkenes has been reported. thieme.de

The dihalogenation of alkenes typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. thieme.de However, achieving high stereoselectivity in these reactions has been a long-standing challenge. researchgate.net

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgtcichemicals.com The auxiliary can be recovered and reused after the reaction. york.ac.uk

Several types of chiral auxiliaries are commonly employed, including oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, camphorsultam has been shown to be an effective chiral auxiliary in Michael additions. wikipedia.org The use of a chiral interlocking auxiliary has been demonstrated for the stereoselective synthesis of mechanically planar chiral rotaxanes. nih.gov

The advantages of using chiral auxiliaries include generally high levels of diastereocontrol and the ability to separate diastereomers using standard techniques like chromatography or crystallization. york.ac.uk

Table 2: Common Chiral Auxiliaries

| Chiral Auxiliary | Key Features |

| Oxazolidinones | Popularized by David A. Evans, effective in aldol (B89426) reactions. tcichemicals.com |

| Camphorsultam | Known as Oppolzer's sultam, provides high asymmetric induction. wikipedia.org |

| Pseudoephedrine | Both (R,R)- and (S,S)-enantiomers are available for use. wikipedia.org |

| tert-Butanesulfinamide | Used in the synthesis of chiral amines. wikipedia.org |

Green Chemistry Methodologies for Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com This approach is increasingly being applied to the synthesis of dichlorobutanoates and their analogs to create more sustainable and environmentally friendly methods. ijnc.irresearchgate.net

Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.orgresearchgate.net For example, the concept of atom economy, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org

In practice, this translates to using catalytic reactions, renewable feedstocks, and safer solvents. ijnc.ir The development of analytical methodologies for real-time process monitoring can also contribute to greener synthesis by preventing the formation of hazardous substances. acs.org The use of enzymes can be a powerful tool in green chemistry, as their high specificity can eliminate the need for protecting groups, thus reducing the number of synthetic steps and waste. acs.org

The pharmaceutical industry, among others, is actively developing and using green chemistry tools and metrics to optimize synthetic processes. acsgcipr.org These efforts are crucial for moving towards more sustainable chemical manufacturing. researchgate.net

Solvent-Free and Aqueous Medium Reactions

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a key goal in green chemistry. researchgate.net Such approaches can reduce environmental impact and simplify product purification.

Aqueous Medium Reactions:

Performing esterifications in an aqueous medium presents a significant challenge because the presence of excess water can shift the equilibrium of the Fischer esterification back towards the reactants (the carboxylic acid and alcohol), a process known as hydrolysis. libretexts.orglibretexts.org For this reason, dedicated aqueous synthetic methods for the direct esterification of compounds like 2,4-dichlorobutanoic acid are not commonly reported. However, some specialized techniques, such as using surfactant-based catalysts in water, have been explored for other types of reactions to enhance the interaction of non-polar reactants in an aqueous phase. mdpi.comut.ac.ir

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions offer a more promising alternative for the synthesis of esters. These reactions can be facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, a technique known as mechanochemistry. nih.gov Another approach involves heating a mixture of the neat reactants. ijstr.org For the synthesis of this compound, a plausible solvent-free approach would involve the direct reaction of 2,4-dichlorobutanoic acid with an excess of ethanol.

Research into solvent-free esterification has shown that various solid acid catalysts can be effective. For instance, modified montmorillonite (B579905) K10 clay has been used as a solid acid catalyst for the esterification of substituted benzoic acids with different alcohols under solvent-free conditions, achieving high yields. ijstr.org Similarly, supported iron oxide nanoparticles have been demonstrated as an efficient and recoverable catalyst for the solvent-free esterification of carboxylic acids. mdpi.com These methods often involve heating the mixture to facilitate the reaction.

A study on the solvent-free synthesis of other esters, such as those derived from 2,4-dichlorophenoxyacetic acid, has shown that using inorganic solid supports like silica (B1680970) or clays (B1170129) can lead to high yields under mild, solventless conditions. rsc.org

Below is a representative data table illustrating typical findings for solvent-free esterification of various carboxylic acids, which could be adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) | Reference |

| Benzoic Acid | Methanol (B129727) | FeNP@SBA-15 | 100 °C, 12 h | >95% | mdpi.com |

| Substituted Benzoic Acids | Various Alcohols | Phosphoric acid modified Montmorillonite K10 | Reflux, 5 h | High | ijstr.org |

| Carboxylic Acids | Alcohols | I2 / KH2PO2 (Ball Milling) | Room Temp, 20 min | 45-91% | nih.gov |

| 2,4-Dichlorophenoxyacetic Acid | Various Alcohols | Silica | Microwave or conventional heating | High | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netasianpubs.org Microwave energy directly heats the reaction mixture through dielectric heating, which can lead to rapid temperature increases, especially in polar solvents or with polar reactants. mdpi.comscirp.org

The Fischer esterification is well-suited for microwave assistance. The direct esterification of carboxylic acids with alcohols can be significantly expedited by microwave irradiation, often in the presence of an acid catalyst. researchgate.netmdpi.com Studies on the microwave-assisted esterification of various aryl and alkyl acids have demonstrated the efficiency of this method, with reactions often completing in minutes rather than hours. mdpi.com For example, the esterification of oleic acid with ethanol to produce biodiesel has been successfully achieved using microwave irradiation, resulting in high conversion rates. mdpi.com

For the synthesis of this compound, a microwave-assisted approach would likely involve mixing 2,4-dichlorobutanoic acid and ethanol, potentially with a catalytic amount of a strong acid like sulfuric acid or a solid acid catalyst, and irradiating the mixture in a dedicated microwave reactor. mdpi.com The use of a catalyst like N-fluorobenzenesulfonimide under microwave irradiation has also been reported for the efficient esterification of various carboxylic acids. mdpi.com

The following table summarizes representative conditions and outcomes for the microwave-assisted synthesis of various esters, providing a basis for a potential synthesis of this compound.

Chemical Reactivity and Transformation Pathways of Ethyl 2,4 Dichlorobutanoate

Nucleophilic Substitution Reactions

The presence of two C-Cl bonds in ethyl 2,4-dichlorobutanoate opens up possibilities for various nucleophilic substitution reactions. The inherent differences in the electronic and steric environment of the α- and γ-carbons lead to questions of regioselectivity in these transformations.

Substitution at Carbonyl-Adjacent Chlorine Centers

The chlorine atom at the C-2 position, being alpha to the ester carbonyl group, is significantly activated towards nucleophilic attack. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, making it highly susceptible to SN2 reactions. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

A notable example involves the reaction of this compound with organolithium reagents. For instance, the synthesis of a precursor for ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate utilizes the nucleophilic substitution of pyridin-4-yl lithium on this compound. In this reaction, the pyridin-4-yl anion preferentially attacks the C-2 position. To avoid potential side reactions, such as elimination or attack at the ester carbonyl, these reactions are typically conducted at low temperatures, for instance, between 0 and 5°C.

The general reactivity at the carbonyl-adjacent chlorine center can be summarized in the following table:

| Nucleophile | Product Structure | Reaction Conditions |

| Pyridin-4-yl Lithium | Ethyl 2-(pyridin-4-yl)-4-chlorobutanoate | Low Temperature (e.g., 0-5°C) |

| Alkoxides (e.g., NaOEt) | Ethyl 2-ethoxy-4-chlorobutanoate | Ethanolic solution |

| Azide (e.g., NaN3) | Ethyl 2-azido-4-chlorobutanoate | Aprotic solvent (e.g., DMF) |

| Cyanide (e.g., KCN) | Ethyl 2-cyano-4-chlorobutanoate | Polar aprotic solvent |

Interactive Data Table: Nucleophilic Substitution at C-2 (This is a conceptual table based on established reactivity principles, as specific literature data is limited)

| Nucleophile Type | Example | Expected Product at C-2 | Notes |

| Organometallic | Grignard Reagents (RMgX) | Ethyl 2-alkyl-4-chlorobutanoate | Potential for competing attack at the ester. |

| Oxygen Nucleophiles | Hydroxide (B78521) (OH⁻) | Ethyl 2-hydroxy-4-chlorobutanoate | May lead to hydrolysis of the ester. |

| Nitrogen Nucleophiles | Amines (RNH₂) | Ethyl 2-amino-4-chlorobutanoate | Secondary amines can also be used. |

| Sulfur Nucleophiles | Thiolates (RS⁻) | Ethyl 2-(alkylthio)-4-chlorobutanoate | Soft nucleophiles, good for SN2. |

Substitution at Gamma-Chlorine Centers

The chlorine atom at the C-4 position is on a primary carbon and is less activated than the α-position. However, it is still susceptible to nucleophilic substitution, behaving like a typical primary alkyl halide. The reaction at this center also proceeds via an SN2 mechanism.

Selective substitution at the γ-position in the presence of the more reactive α-position is challenging and generally requires careful selection of the nucleophile and reaction conditions. Softer, less sterically hindered nucleophiles might show some preference for the less sterically encumbered γ-position under certain conditions.

Regioselectivity and Stereoselectivity of Substitution

The regioselectivity of nucleophilic substitution on this compound is a critical aspect of its chemistry. cambridge.org The competition between the α- and γ-positions is primarily dictated by the electronic activation at C-2 and the nature of the incoming nucleophile.

Electronic Effects : The α-carbon is more electrophilic due to the adjacent electron-withdrawing carbonyl group. This generally makes it the preferred site of attack for a wide range of nucleophiles.

Nucleophile Hardness : Hard nucleophiles (e.g., alkoxides, hydroxide) are expected to preferentially attack the more electron-deficient α-position. Softer nucleophiles (e.g., thiolates, iodide) might exhibit less regioselectivity and could potentially favor the less sterically hindered γ-position under thermodynamic control.

Since the C-2 position is a stereocenter, nucleophilic substitution via an SN2 mechanism is expected to proceed with inversion of configuration at this center. If the starting material is enantiomerically pure, the product of substitution at C-2 will be the corresponding inverted enantiomer. Substitution at the C-4 position, which is not a stereocenter, does not have stereochemical implications in this context.

Interactive Data Table: Regioselectivity of Nucleophilic Substitution (This is a conceptual table based on established chemical principles)

| Nucleophile Type | Expected Major Product | Rationale |

| Hard Nucleophiles (e.g., RO⁻) | Substitution at C-2 | Attack at the more electrophilic center. |

| Soft Nucleophiles (e.g., RS⁻) | Mixture of C-2 and C-4 substituted products | Softer nucleophiles are more sensitive to steric hindrance. |

| Bulky Nucleophiles | Potential for increased substitution at C-4 | Steric hindrance at the α-position may favor attack at the γ-position. |

Radical Reactions and Bond Transformations

Apart from its ionic reactivity, this compound can also participate in radical reactions, offering alternative pathways for functionalization.

Halogen Atom Transfer Processes

Halogen atom transfer (HAT) is a fundamental process in radical chemistry where a halogen atom is abstracted from a substrate by a radical species. In this compound, both the α- and γ-chlorine atoms can potentially be abstracted. The C-H bond at the α-position is weakened due to the stabilization of the resulting radical by the adjacent ester group. Consequently, radical abstraction of the α-chlorine is generally favored.

Initiators such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can be used to generate radicals from alkyl halides. libretexts.org The resulting α-radical intermediate can then participate in further reactions.

Carbon-Carbon Bond Formation via Radical Intermediates

Once a radical is generated from this compound, typically at the α-position, it can be trapped by various radical acceptors to form new carbon-carbon bonds. unibe.choregonstate.edu This provides a powerful method for the construction of more complex molecular architectures.

For example, the α-radical can add to the double bond of an alkene in an intermolecular or intramolecular fashion. Such radical cyclizations are particularly useful for the formation of five- and six-membered rings.

Interactive Data Table: Hypothetical Radical C-C Bond Formation (This is a conceptual table illustrating potential reactions)

| Radical Acceptor | Plausible Product Structure | Reaction Type |

| Alkene (e.g., Ethene) | Ethyl 2-(2-chloroethyl)-4-chlorobutanoate | Intermolecular Radical Addition |

| Alkyne (e.g., Ethyne) | Ethyl 2-(2-chlorovinyl)-4-chlorobutanoate | Intermolecular Radical Addition |

| Intramolecular Alkene | Cyclopentane derivative | Intramolecular Radical Cyclization |

Hydrolysis and Ester Transformations

The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,4-dichlorobutanoic acid and ethanol (B145695). It can also undergo transesterification in the presence of other alcohols.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible equilibrium process. libretexts.org To drive the reaction toward the products—a carboxylic acid and an alcohol—it is typically conducted with a large excess of water. chemguide.co.uk The mechanism for the hydrolysis of this compound in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, involves several key steps. libretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Following this, a proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). chemguide.co.uk The final steps involve the collapse of the tetrahedral intermediate, the elimination of ethanol, and the deprotonation of the resulting carbonyl oxygen by a water molecule to regenerate the acid catalyst and form 2,4-dichlorobutanoic acid. libretexts.org

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the carbonyl oxygen. | Activated ester |

| 2 | Nucleophilic attack by water. | Tetrahedral intermediate |

| 3 | Proton transfer to the ethoxy group. | Protonated tetrahedral intermediate |

| 4 | Elimination of ethanol (leaving group). | Protonated carboxylic acid |

| 5 | Deprotonation. | 2,4-Dichlorobutanoic acid |

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. ucoz.commasterorganicchemistry.com This reaction is driven to completion because the carboxylic acid formed in the penultimate step is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

The mechanism begins with the nucleophilic addition of a hydroxide ion (OH⁻) to the carbonyl carbon of this compound. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group. This step yields 2,4-dichlorobutanoic acid. In the final, fast step, the strongly basic ethoxide ion deprotonates the carboxylic acid to form ethanol and the 2,4-dichlorobutanoate salt. If a stoichiometric amount of a base like sodium hydroxide is used, the final products are sodium 2,4-dichlorobutanoate and ethanol. nih.gov

Table 2: Key Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack by hydroxide ion. | Tetrahedral intermediate |

| 2 | Elimination of ethoxide ion (leaving group). | 2,4-Dichlorobutanoic acid and ethoxide ion |

| 3 | Deprotonation of the carboxylic acid. | 2,4-Dichlorobutanoate salt and ethanol |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, this reaction can be used to replace the ethyl group with a different alkyl group. For example, reacting it with methanol (B129727) would produce mthis compound and ethanol.

The reaction can be catalyzed by either strong acids or bases. wikipedia.org

Acid-catalyzed transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and using the reactant alcohol as the solvent can shift the equilibrium toward the desired product. masterorganicchemistry.com

Base-catalyzed transesterification: This is typically achieved by using an alkoxide that corresponds to the alcohol being used (e.g., sodium methoxide (B1231860) for reaction with methanol). The alkoxide acts as a strong nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate, which then expels the original alkoxy group. masterorganicchemistry.com

Table 3: Example of Transesterification

| Starting Ester | Reactant Alcohol | Catalyst | Product Ester | Byproduct |

| This compound | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound | Ethanol |

Reductive Transformations

The chloro-substituents on this compound are reactive sites that can undergo reduction.

Reduction of Halogenated Centers to Hydrogenated Analogs

The carbon-chlorine bonds in this compound can be reduced to carbon-hydrogen bonds, a process known as reductive dehalogenation or hydrodechlorination. wikipedia.org This transformation would convert this compound into its hydrogenated analog, ethyl butanoate. ymdb.ca

Several methods are available for the reductive dehalogenation of alkyl halides. One common laboratory and industrial method is catalytic hydrogenation. organic-chemistry.org This typically involves reacting the chlorinated compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org The reaction effectively replaces the chlorine atoms with hydrogen atoms.

Another approach involves the use of dissolving metal reductions. For instance, reacting a halogenated compound with sodium or calcium metal in the presence of a lower alcohol like methanol or ethanol can achieve reductive dehalogenation. google.com Biological methods utilizing specific anaerobic microorganisms that can perform reductive dechlorination also exist, though these are more commonly applied in bioremediation contexts. nih.govwikipedia.org

Table 4: Methods for Reductive Dehalogenation

| Method | Reagents | Product from this compound |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl butanoate |

| Dissolving Metal Reduction | Na or Ca, Methanol/Ethanol | Ethyl butanoate |

Deuteration Studies

Deuterium-labeled compounds are of significant interest in various fields, including mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of drug candidates. clearsynth.com The structure of this compound offers several sites for potential deuteration. While specific deuteration studies on this compound are not extensively documented, the reactivity of its constituent functional groups—dichloroalkane and ethyl ester—provides a strong basis for predicting its behavior in deuteration reactions.

Modern synthetic methodologies offer several pathways for the selective incorporation of deuterium (B1214612) into molecules containing alkyl chloride and ester functionalities. For the dichlorinated carbon chain, recent advances in catalysis have enabled the deuteration of gem-dichloroalkanes. For instance, photoinduced gold-catalyzed divergent dechloroalkylation has been shown to be an effective method for incorporating deuterium into such structures. This process can utilize commercially available deuterated reagents to introduce CDCl or CD2 moieties. researchgate.net Another approach involves electrochemical methods, which can use deuterochloroform as a building block for the deuteration of organic molecules. acs.org

The ester group also provides a handle for deuteration, particularly at the α-position (C-2). Palladium-catalyzed hydrogen-deuterium exchange reactions are a powerful tool for this purpose. A system comprising Pd/C with an aluminum reductant in the presence of deuterium oxide (D₂O) has been shown to selectively deuterate the α-position of esters in excellent yields. nih.gov This method's mild conditions and high selectivity would likely be applicable to this compound, leading to the specific incorporation of deuterium at the C-2 position.

Based on these established methods, a selective deuteration strategy for this compound can be proposed, as summarized in the table below.

| Target Position | Proposed Deuteration Method | Key Reagents | Anticipated Product |

| C-2 (α to ester) | Palladium-catalyzed H/D exchange | Pd/C, Al, D₂O | Ethyl 2-deuterio-2,4-dichlorobutanoate |

| C-4 | Gold-catalyzed dechloroalkylation | Deuterated polychloromethane, Gold catalyst | Ethyl 2-chloro-4-deuterio-4-chlorobutanoate |

| C-4 | Electrochemical reduction | Deuterochloroform | Ethyl 2-chloro-4-deuterio-4-chlorobutanoate |

This table presents hypothetical deuteration pathways for this compound based on known reactions for similar functional groups.

Functional Group Interconversions of Ester and Alkyl Halide Moieties

The two distinct functional groups in this compound, the ethyl ester and the two chloro groups, can undergo a variety of interconversions, offering pathways to a wide array of derivatives.

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis, typically carried out by heating the ester with a dilute mineral acid like hydrochloric or sulfuric acid, is a reversible reaction that yields the corresponding carboxylic acid (2,4-dichlorobutanoic acid) and ethanol. chemguide.co.uklibretexts.orglibretexts.org To drive the equilibrium towards the products, a large excess of water is typically employed. libretexts.org

Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and ethanol. libretexts.org This reaction is generally preferred for its irreversibility and the ease of separating the products. chemguide.co.uk The resulting carboxylate salt can be subsequently protonated with a strong acid to afford the free carboxylic acid.

The alkyl chloride moieties at positions 2 and 4 are susceptible to nucleophilic substitution reactions. The reactivity of these positions can differ based on the reaction conditions and the nature of the nucleophile. The chlorine at C-4 is a primary alkyl halide, while the one at C-2 is an α-chloro ester. Nucleophilic substitution can lead to the replacement of one or both chlorine atoms with a variety of functional groups. For example, reaction with sodium nitrite (B80452) could introduce a nitro group. thieme-connect.de

Radical reactions also offer a pathway for the transformation of the dichloroalkane functionality. Gold-catalyzed processes have been developed for the divergent radical borylation of gem-dichloroalkanes, which could potentially be applied to this compound to introduce boronic ester groups. nih.gov Furthermore, a documented synthesis of benzyl (B1604629) 4,4-dichlorobutanoate from benzyl acrylate (B77674) and chloroform (B151607) suggests the reactivity of the double bond in a precursor to a dichlorobutanoate structure, highlighting a potential synthetic route and the stability of the dichloromethyl group under certain reaction conditions. acs.org

The following table summarizes key functional group interconversions for this compound.

| Functional Group | Reaction Type | Reagents | Product |

| Ethyl Ester | Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | 2,4-Dichlorobutanoic acid + Ethanol |

| Ethyl Ester | Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2,4-Dichlorobutanoic acid + Ethanol |

| Alkyl Chlorides | Nucleophilic Substitution | NaNO₂ | Ethyl 2,4-dinitobutanoate (potential product) |

| Alkyl Chlorides | Radical Borylation | B₂(pin)₂, Gold catalyst, light | Ethyl 2,4-bis(pinacolato)borane-butanoate (potential product) |

This table outlines plausible functional group interconversions for this compound based on established chemical principles.

Advanced Spectroscopic and Characterization Techniques in Research of Ethyl 2,4 Dichlorobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds. researchgate.net It is a non-destructive method that allows for the identification and quantification of molecules, even in complex mixtures. researchgate.net For ethyl 2,4-dichlorobutanoate, NMR is crucial for confirming the connectivity of atoms and understanding the electronic environment of each nucleus. researchgate.neted.ac.uk

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers, and their electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the protons on the butanoate chain. The ethoxy group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a characteristic pattern arising from spin-spin coupling. The protons on the butanoate backbone, specifically at positions 2, 3, and 4, will also give rise to specific signals. The proton at the C-2 position, being adjacent to the electron-withdrawing ester group and a chlorine atom, is expected to be significantly deshielded and appear at a lower field. The protons at C-3 and C-4 will also have their chemical shifts influenced by the presence of the chlorine atoms.

A detailed analysis of the splitting patterns (multiplicity) of these signals, governed by the n+1 rule, allows for the determination of the number of adjacent protons, thus confirming the connectivity of the carbon skeleton. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | ~1.3 | Triplet |

| Ethyl -O-CH₂- | ~4.2 | Quartet |

| H-2 | ~4.5 | Triplet |

| H-3 | ~2.4 | Multiplet |

| H-4 | ~3.7 | Triplet |

Carbon-13 (¹³C) NMR

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift is indicative of its chemical environment. libretexts.org

In the ¹³C NMR spectrum of this compound, separate signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the butanoate chain. The carbonyl carbon is characteristically found at a very low field (deshielded) due to the double bond to oxygen. The carbons bonded to the electronegative chlorine atoms (C-2 and C-4) will also be deshielded and appear at lower fields compared to unsubstituted alkanes. docbrown.info The chemical shifts of the ethyl group carbons will be in their typical regions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| C-2 | ~55 |

| C-3 | ~35 |

| C-4 | ~45 |

| Ethyl -O-CH₂- | ~62 |

| Ethyl CH₃ | ~14 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectra provide fundamental structural information, complex molecules often require two-dimensional (2D) NMR techniques for complete structural elucidation. mnstate.eduwalisongo.ac.id These experiments correlate signals from different nuclei, providing information about their connectivity through bonds or space. huji.ac.il

COSY (Correlation Spectroscopy): Homonuclear COSY experiments correlate protons that are coupled to each other (typically over two or three bonds). researchgate.net For this compound, a COSY spectrum would show cross-peaks between the H-2 and H-3 protons, and between the H-3 and H-4 protons, confirming their adjacent relationship. It would also show a correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show which protons are directly attached to which carbon atoms. walisongo.ac.id An HSQC or HMQC spectrum of this compound would show correlations between the H-2 signal and the C-2 signal, the H-3 signals and the C-3 signal, and so on, allowing for unambiguous assignment of both the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. walisongo.ac.id This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, an HMBC spectrum would show a correlation from the protons of the ethyl group to the carbonyl carbon, and from the H-2 proton to the carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei, regardless of whether they are bonded. huji.ac.il This is crucial for determining the stereochemistry of a molecule. While this compound has a chiral center at C-2, these techniques would be more critical for more complex stereochemical assignments in related or derived structures.

Deuterium (B1214612) NMR for Isotopic Labeling Studies

Deuterium (²H) NMR spectroscopy is a powerful tool in mechanistic studies, where deuterium is used as an isotopic label to trace the path of atoms through a reaction. nih.gov The incorporation of deuterium into a molecule can be monitored by the appearance of signals in the ²H NMR spectrum or by the disappearance or change in multiplicity of signals in the ¹H NMR spectrum. nih.gov

In the context of this compound, deuterium labeling could be used to investigate the mechanism of its synthesis or subsequent reactions. For example, if a reaction involved the abstraction of a proton from the C-3 position, performing the reaction in a deuterated solvent could lead to the incorporation of deuterium at that site. Subsequent ²H NMR analysis would confirm the position of the label, providing direct evidence for the proposed mechanism. ed.ac.uk Isotopic labeling can also be used to simplify complex ¹H NMR spectra by replacing specific protons with deuterium, thus removing their signals and simplifying the coupling patterns of neighboring protons. unl.ptisotope.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is a highly sensitive technique that provides information about the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable clues about its structure. uni-saarland.de

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This process usually results in the formation of a molecular ion (M⁺•), which is a radical cation, and a variety of fragment ions. libretexts.org The fragmentation pattern is often characteristic of the compound and can be used for structural elucidation. libretexts.org

For this compound, the molecular ion peak would be expected, although it may be of low intensity due to the lability of the molecule under EI conditions. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 and M+4 peaks having intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound in an EI-MS experiment would likely proceed through several pathways:

Loss of the ethoxy group: Cleavage of the C-O bond of the ester could lead to the formation of a [M - OCH₂CH₃]⁺ ion.

Loss of an ethyl radical: Cleavage of the O-CH₂ bond could result in the formation of a [M - CH₂CH₃]⁺ ion.

McLafferty rearrangement: If sterically feasible, a γ-hydrogen transfer from the butanoate chain to the carbonyl oxygen could occur, followed by the elimination of a neutral alkene molecule.

Cleavage of C-Cl bonds: The loss of a chlorine atom (as a radical) would lead to a [M - Cl]⁺ ion.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group or the chlorine atoms can also lead to characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound The m/z values are based on the most abundant isotopes. The presence of chlorine will result in isotopic patterns for relevant fragments.

| Fragment Ion | Proposed Structure | Predicted m/z |

| Molecular Ion | [C₆H₁₀Cl₂O₂]⁺• | 184 |

| Loss of ethoxy radical | [C₄H₅Cl₂O]⁺ | 139 |

| Loss of chlorine radical | [C₆H₁₀ClO₂]⁺ | 149 |

| Loss of HCl | [C₆H₉ClO₂]⁺• | 148 |

| Ethyl cation | [CH₃CH₂]⁺ | 29 |

The analysis of these fragments, in conjunction with the information obtained from NMR spectroscopy, provides a comprehensive and detailed picture of the structure of this compound. docbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules by generating ions from a liquid solution. For a compound like this compound, ESI-MS can be employed to determine its molecular weight with high accuracy. The process involves dissolving the analyte in a polar solvent, which is then pumped through a fine, heated capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

While direct ESI-MS analysis of this compound is possible, its sensitivity can sometimes be enhanced through chemical derivatization. researchgate.net Converting the molecule to a derivative with a permanent positive or negative charge can significantly improve ionization efficiency and detection limits. nih.govmdpi.com For instance, derivatization reagents can be used to introduce a charged group, making the analyte more amenable to positive or negative ion mode detection. researchgate.net In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, adducts with anions like formate (B1220265) [M+HCOO]⁻ or chloride [M+Cl]⁻ might be detected, depending on the solvent system used. The high-resolution capabilities of modern ESI-MS instruments allow for the determination of the elemental composition by measuring the exact mass of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, making it an ideal method for purity assessment and trace analysis. epa.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. libretexts.org The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. libretexts.org For chlorinated compounds, a mid-polar capillary column, such as one made of 6% cyanopropylphenyl and 94% dimethylpolysiloxane, is often effective. derpharmachemica.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

This technique has been successfully used to analyze the closely related compound 2,4-Dichlorobutanoic acid by converting it to its methyl ester, which has chromatographic properties very similar to this compound. derpharmachemica.com The method can achieve low detection and quantitation limits, making it suitable for identifying genotoxic impurities in pharmaceutical substances. derpharmachemica.com

Table 1: Example GC-MS Parameters for Analysis of 2,4-Dichlorobutanoic Acid Methyl Ester

| Parameter | Value |

|---|---|

| Column | DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane) |

| Column Dimensions | 30 m length x 0.32 mm internal diameter x 1.8 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 200–280°C |

| Detector Temperature | 250–300°C |

| Ionization Mode | Electron Ionization (EI) |

This data is based on a method developed for the methyl ester derivative, which is a close analog of this compound. derpharmachemica.comgoogle.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The specific frequencies of absorbed radiation are characteristic of the types of bonds and their environment. For this compound, the IR spectrum would be expected to show prominent absorption bands corresponding to its key functional groups. The most characteristic band would be from the carbonyl (C=O) group of the ester, which typically appears as a strong, sharp peak. docbrown.info Other significant absorptions would include those for the C-O bond of the ester and the C-Cl bonds. libretexts.org

Raman Spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. nih.gov The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds or symmetric vibrations can be more readily observed in a Raman spectrum. For this compound, C-Cl stretching vibrations would be visible, as would the C=O stretch. The technique is non-destructive and requires minimal sample preparation. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Ester | C=O Stretch | 1750 - 1735 | IR (Strong), Raman |

| Alkyl Halide | C-Cl Stretch | 850 - 550 | IR (Strong), Raman |

| Ester | C-O Stretch | 1300 - 1000 | IR (Strong), Raman |

Source: Data compiled from general spectroscopy tables. docbrown.infolibretexts.orgvscht.cz

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives/intermediates)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal, producing a diffraction pattern from which the electron density, and thus the atomic positions, can be calculated.

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging if it is a liquid or oil at room temperature, the technique is invaluable for characterizing solid derivatives or intermediates used in its synthesis. For example, the crystal structure of a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, has been determined. nih.gov In that analysis, crystals were grown by slow evaporation from an ethanol (B145695)/diethyl ether solution. nih.gov The study revealed the precise bond lengths, bond angles, and the dihedral angle between the quinoline (B57606) and carboxylate groups. nih.gov Such an analysis of a derivative of this compound would provide unambiguous proof of its structure, conformation, and stereochemistry if applicable.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound and its quantitative analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for separating and analyzing volatile substances. libretexts.org For purity analysis, a sample of this compound is injected into the chromatograph, where it is vaporized and separated into its components on a capillary column. rasayanjournal.co.in The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. libretexts.org Fused-silica open-tubular columns are often preferred over packed columns for their superior resolution and speed. epa.gov The choice of stationary phase is critical; for a moderately polar compound like this compound, a column with a stationary phase like 5% phenyl-95% dimethylpolysiloxane or 100% dimethylpolysiloxane could be effective. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile or stable for GC analysis. wur.nl For this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comresource.org The compound would be separated from non-polar and more polar impurities based on its relative affinity for the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector, as the ester functional group provides some UV absorbance. For enhanced specificity, a diode array detector (DAD) or a mass spectrometer (MS) can be used. wur.nl The method can be scaled up for preparative separation to purify the compound. sielc.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Electrospray Ionization Mass Spectrometry |

| 2,4-Dichlorobutanoic acid |

| Mthis compound |

| Helium |

| 6% cyanopropylphenyl and 94% dimethylpolysiloxane |

| Infrared Spectroscopy |

| Raman Spectroscopy |

| ethyl 2,4-dichloroquinoline-3-carboxylate |

| Ethanol |

| Diethyl ether |

| Gas Chromatography |

| 5% phenyl-95% dimethylpolysiloxane |

| 100% dimethylpolysiloxane |

| High-Performance Liquid Chromatography |

| Acetonitrile |

| Water |

| Formic acid |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. umass.eduorgchemboulder.com The principle of TLC is based on the differential partitioning of components between a stationary phase and a mobile phase. rockefeller.edu For a compound like this compound, which possesses moderate polarity due to its ester group and carbon-chlorine bonds, TLC on silica gel plates is a highly effective analytical method. wvu.edu

The stationary phase is typically a thin layer of an adsorbent material, most commonly silica gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto a flat, inert support such as a glass or plastic plate. orgchemboulder.comorgchemboulder.com Silica gel is polar due to the presence of surface silanol (B1196071) (Si-OH) groups, which can interact with polar compounds via dipole-dipole interactions or hydrogen bonding. orgchemboulder.com

During development, less polar compounds, which have a weaker affinity for the polar silica gel, travel further up the plate, carried by the mobile phase. wvu.edu Conversely, more polar compounds interact more strongly with the stationary phase and move a shorter distance. wvu.edu The result is a separation of the mixture's components along the plate.

The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf value). The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umass.edu

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparison with a known standard. orgchemboulder.com An ideal Rf value for good separation is typically in the range of 0.3 to 0.7. reddit.com

Since this compound is colorless, the separated spots must be visualized using methods such as exposure to ultraviolet (UV) light (if the compound is UV-active) or by staining with a chemical agent (e.g., an iodine chamber or a potassium permanganate (B83412) dip). wvu.edu

Table 1: Typical Parameters for TLC Analysis of this compound

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 GF₂₅₄ (The 'F₂₅₄' indicates a fluorescent indicator for visualization under 254 nm UV light). researchgate.net |

| Mobile Phase (Eluent) | Solvent system used to develop the plate. The ratio is adjusted to achieve an optimal Rf value. | Hexane/Ethyl Acetate (B1210297) (e.g., 9:1 to 4:1 v/v). rochester.edu |

| Sample Preparation | The compound is dissolved in a volatile solvent for application. | ~1% solution in a volatile solvent like Dichloromethane (B109758) or Ethyl Acetate. wvu.edu |

| Application | The sample solution is applied near the bottom edge of the plate. | Spotted using a capillary tube. |

| Development | The plate is placed in a sealed chamber with the eluent. | In a closed TLC chamber saturated with eluent vapor. rockefeller.edu |

| Visualization | Method used to see the separated, colorless spots. | 1. UV light (254 nm). 2. Staining with potassium permanganate (KMnO₄) solution. |

| Quantification | A measure of the spot's migration. | Retention Factor (Rf). |

Column Chromatography

Column chromatography is a preparative purification technique used to separate and isolate individual chemical compounds from a mixture on a larger scale than TLC. orgchemboulder.com The underlying principles of separation are the same as in TLC, relying on the differential adsorption of compounds to a stationary phase as a mobile phase passes through it. uvic.ca For the purification of this compound from reaction byproducts or starting materials, silica gel column chromatography is the standard method. epa.govalfa-chemistry.com

The process begins with packing a glass column with the stationary phase, typically silica gel of a specific mesh size (e.g., 230-400 mesh). orgchemboulder.com The eluent system chosen is usually determined by prior TLC analysis. A solvent mixture that provides a good Rf value (typically around 0.3) for the desired compound on a TLC plate is a good starting point for the column eluent. rochester.edu This ensures that the compound of interest will move down the column at a moderate rate, allowing for effective separation from impurities.

The crude mixture containing this compound is loaded onto the top of the silica gel column. The eluent is then passed through the column, either by gravity or by applying positive pressure (a technique known as flash column chromatography). As the eluent flows, the components of the mixture begin to separate into bands. Less polar components travel down the column faster, while more polar components are retained longer on the silica gel. uvic.ca

The eluent is collected in a series of separate tubes, called fractions, as it exits the column. The composition of these fractions is then analyzed, often using TLC, to determine which ones contain the pure desired compound. orgchemboulder.com Fractions containing the pure this compound are then combined, and the solvent is removed by rotary evaporation to yield the purified product. For separating complex mixtures, a gradient elution might be used, where the polarity of the mobile phase is gradually increased over the course of the separation to elute compounds of increasing polarity. uvic.ca

Table 2: Illustrative Parameters for Column Chromatography Purification of this compound

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The adsorbent material packed into the column. | Silica gel (230-400 mesh particle size). orgchemboulder.com |

| Column Dimensions | Dependent on the amount of crude material to be purified. | Varies; a 40:1 to 100:1 ratio of silica gel to crude sample weight is common. |

| Mobile Phase (Eluent) | Solvent system used to elute the compounds. Often determined from prior TLC analysis. | A mixture of Hexane and Ethyl Acetate. The initial polarity is often lower than the TLC eluent to ensure good separation. rochester.edumdpi.com |

| Packing Method | The process of preparing the column with the stationary phase. | Wet packing (slurry of silica gel in the initial eluent) is common to avoid air bubbles and cracks. |

| Sample Loading | Method for applying the crude mixture to the column. | The sample is dissolved in a minimal amount of solvent and carefully added to the top of the column. |

| Elution | The process of passing the eluent through the column. | Isocratic (constant eluent composition) or Gradient (increasing eluent polarity over time). |

| Fraction Analysis | Monitoring the composition of the collected fractions. | Thin-Layer Chromatography (TLC). orgchemboulder.com |

| Isolation | Recovery of the pure compound from the desired fractions. | Combination of pure fractions followed by solvent removal via rotary evaporation. |

Theoretical and Computational Studies of Ethyl 2,4 Dichlorobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles. For a molecule such as ethyl 2,4-dichlorobutanoate, these methods can elucidate how the presence and position of the chlorine atoms and the ethyl ester group influence its electronic characteristics and reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. mdpi.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com

For this compound, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and calculate its fundamental electronic properties. nih.govekb.eg These calculations provide a detailed picture of the electron distribution, revealing how the electronegative chlorine atoms and the carbonyl group polarize the molecule. This polarization is critical for understanding the molecule's reactivity, particularly the susceptibility of its carbon centers to nucleophilic attack. While specific DFT studies focusing solely on this compound are not prevalent in the surveyed literature, the methodology is extensively applied to similar chlorinated and ester-containing compounds to predict their stability and reaction pathways. muni.czresearchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. muni.cz The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. muni.czresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the atoms with lone pairs, such as the oxygen and chlorine atoms, while the LUMO would be centered on the electron-deficient areas, such as the carbonyl carbon and the carbons bonded to the chlorine atoms. DFT calculations would provide the precise energies of these orbitals. Although specific values for this compound are not published, the table below illustrates the kind of data that would be generated and its significance.

Table 1: Illustrative Frontier Molecular Orbital Data This table is illustrative. Specific computational data for this compound is not available in the cited literature. Values are based on typical ranges for similar organic molecules.

| Parameter | Typical Calculated Value (eV) | Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | -6.5 to -7.5 | Indicates the electron-donating capability (nucleophilicity). A higher energy suggests greater reactivity as a nucleophile. mdpi.com |

| ELUMO (Energy of LUMO) | -0.5 to -1.5 | Indicates the electron-accepting capability (electrophilicity). A lower energy suggests greater reactivity as an electrophile. mdpi.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.0 to 7.0 | A smaller gap implies lower kinetic stability and higher chemical reactivity. nih.govresearchgate.net |

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. semanticscholar.org These parameters provide a framework for understanding a molecule's stability, reactivity, and the nature of its interactions.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. dergipark.org.tr

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. dergipark.org.tr

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. semanticscholar.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. dergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η). dergipark.org.tr

Table 2: Global Reactivity Descriptors This table outlines the conceptual framework. The values are dependent on HOMO/LUMO energies, which are not available in the cited literature for this compound.

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency to lose electrons; a higher (less negative) value suggests a greater tendency. dergipark.org.tr |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A larger value indicates higher stability and lower reactivity. semanticscholar.org |

| Global Softness (S) | 1 / η | A larger value indicates higher reactivity. semanticscholar.org |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of the molecule; a higher value indicates a better electrophile. dergipark.org.tr |

Applications of Ethyl 2,4 Dichlorobutanoate in Complex Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

The presence of multiple reactive sites within Ethyl 2,4-dichlorobutanoate makes it an adept building block for the synthesis of various heterocyclic compounds. Heterocycles are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. farmaciajournal.comchim.it The construction of these ring systems often relies on the reaction of bifunctional linear precursors that can undergo intramolecular or intermolecular cyclization reactions. mdpi.comresearchgate.net

One of the most established methods for synthesizing thiazole (B1198619) rings is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. ijper.orgresearchgate.net this compound is an α-halocarbonyl compound, with the chlorine at the C-2 position being particularly susceptible to nucleophilic substitution. Reaction with a thioamide, such as thiourea, would lead to the formation of a 2-aminothiazole (B372263) ring. The resulting product would bear a 2-chloroethyl substituent at the 4-position of the thiazole ring, a functional handle that can be used for subsequent synthetic elaborations or secondary cyclization reactions. ijper.orgnih.gov

Similarly, the compound can serve as a precursor for other heterocycles like pyridines. The synthesis of substituted pyridines can be achieved through various condensation strategies involving 1,5-dicarbonyl compounds or their surrogates. organic-chemistry.orgbaranlab.orgorganic-chemistry.org The dichlorobutanoate framework can be chemically manipulated to generate such precursors, leading to functionalized pyridine (B92270) derivatives.

Table 1: Illustrative Reagents for Heterocyclic Synthesis from this compound

| Target Heterocycle | Key Reagent(s) | Plausible Intermediate |

| Thiazole | Thiourea | 2-Amino-4-(2-chloroethyl)thiazole-5-carboxylate derivative |

| Pyridine | Ammonia, Enamines | 1,5-dicarbonyl surrogate |

| Lactams | Amines (via intramolecular cyclization) | γ-amino ester |

Precursor in the Synthesis of Functionality-Rich Compounds

The strategic placement of two chlorine atoms and an ester group allows this compound to serve as a linchpin in the synthesis of diverse, highly functionalized acyclic and cyclic molecules.

This compound itself belongs to the class of α-halo-carboxylic acid esters. ijper.org This classification is defined by the presence of a halogen atom (in this case, chlorine) on the carbon atom immediately adjacent to the ester's carbonyl group. This structural motif imparts specific reactivity to the molecule. The α-chloro group is an effective leaving group, making the α-position a site for nucleophilic substitution reactions. ijper.org

Furthermore, the electron-withdrawing nature of the α-chlorine atom acidifies the α-proton, facilitating its removal by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the C-2 position. While it is already an α-halo ester, its reactivity allows it to be a starting point for more complex molecules that may also contain an α-halo ester moiety.

Table 2: Characteristic Reactions of the α-Halo Ester Moiety

| Reaction Type | Reagent Class | Resulting Structure |

| Nucleophilic Substitution | Amines, Thiolates, Alkoxides | α-Amino, α-Thio, or α-Alkoxy ester |

| Enolate Alkylation | Base, then Alkyl Halide | α-Alkylated, α-chloro ester |

| Reformatsky-type Reaction | Zinc, Aldehyde/Ketone | β-Hydroxy ester |

| Hydrolysis/Transesterification | Acid/Base, Water/Alcohol | α-Halo carboxylic acid / New α-halo ester |

This compound is instrumental in synthesizing molecules that feature aromatic or heteroaromatic rings, which can be subsequently modified. After the initial construction of a heterocyclic ring, such as the thiazole mentioned previously, the resulting molecule often contains remaining functional groups that can be used to append or alter aromatic systems. nih.gov

For example, the synthesis of a 4-(2-chloroethyl)thiazole derivative from this compound leaves a reactive chloroethyl side chain. This electrophilic chain can be used in a Friedel-Crafts alkylation reaction to attach the entire heterocyclic moiety to an aromatic ring. Alternatively, the terminal chlorine can be substituted by a nucleophilic aromatic or heteroaromatic ring.

Once formed, the new aromatic or heteroaromatic ring itself can be chemically modified. Depending on the nature of the ring and its existing substituents, it can undergo electrophilic substitution reactions such as nitration, halogenation, or sulfonation, allowing for the fine-tuning of the molecule's electronic and physical properties.

Intermediate in Agrochemical Research and Development (focus on synthesis of new chemical entities)

In the field of agrochemical research, the discovery of new active ingredients often relies on the synthesis of novel molecular scaffolds. Chlorinated organic compounds are well-established intermediates in the production of herbicides and pesticides. For example, the herbicide Dalapon (2,2-dichloropropionic acid) is derived from a chlorinated precursor.